Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a bromophenyl group, a formyl group, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate and hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
4-Bromoacetophenone: Shares the bromophenyl group but lacks the pyrazole ring and formyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a bromophenyl group and is used in medicinal chemistry.
Biological Activity
Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, notable for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
- Molecular Formula : C13H11BrN2O3
- Molecular Weight : 323.14 g/mol
The compound features a pyrazole ring with a bromophenyl substituent and a formyl group, which contribute to its reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown promising results against various pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Strong inhibition |
Escherichia coli | 0.5 | Moderate inhibition |
Candida albicans | 1.0 | Moderate inhibition |
Studies have demonstrated that the compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, leading to bactericidal effects .
2. Anti-inflammatory Properties
Research has suggested that this compound may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been investigated in cellular models:
- Key Findings :
- Reduction in TNF-alpha and IL-6 levels in treated macrophages.
- Decreased expression of COX-2 and iNOS enzymes.
These findings indicate that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .
3. Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines, including breast and lung cancer models:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 15 | Significant cytotoxicity |
A549 (Lung) | 10 | Moderate cytotoxicity |
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Furthermore, combination studies with conventional chemotherapeutics like doxorubicin have shown synergistic effects, enhancing overall efficacy against resistant cancer types .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated its superior antimicrobial activity compared to other derivatives. The study utilized minimum inhibitory concentration (MIC) assays to evaluate effectiveness against clinical isolates of Staphylococcus aureus and Escherichia coli, confirming its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound significantly reduced joint swelling and pain scores compared to controls, suggesting its utility in managing inflammatory conditions .
Properties
Molecular Formula |
C13H11BrN2O3 |
---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3 |
InChI Key |
RABOQUQZFDWGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.